molecular formula C2H9NO6P2 B081454 (1-Aminoethylidene)bisphosphonic acid CAS No. 15049-85-1

(1-Aminoethylidene)bisphosphonic acid

Cat. No. B081454
CAS RN: 15049-85-1
M. Wt: 205.04 g/mol
InChI Key: GPCTYPSWRBUGFH-UHFFFAOYSA-N
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Patent
US04006182

Procedure details

Into a mixture of 59 gm of acetamide and 82 gm of phosphorous acid, hydrogen chloride gas was introduced therein for a period of 3 hours. During this time the mixture was stirred and the temperature was maintained at 145° - 155° C. By further processing of the reaction mixture, analogously to Example 1, the 1-aminoethane-1,1 -diphosphonic acid was isolated and purified. The yield was 19.2 gm.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=O)[CH3:2].[P:5]([OH:8])([OH:7])[OH:6].Cl>>[NH2:4][C:1]([P:5]([OH:8])(=[O:6])[OH:7])([P:5]([OH:8])(=[O:7])[OH:6])[CH3:2]

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
C(C)(=O)N
Name
Quantity
82 g
Type
reactant
Smiles
P(O)(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
During this time the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at 145° - 155° C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC(C)(P(O)(=O)O)P(O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.